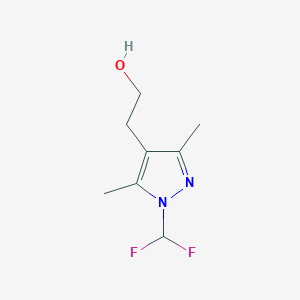
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and an ethanolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolic hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The pyrazole ring can be reduced to form a corresponding amine derivative.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often requiring a strong base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids, and their derivatives.
Reduction: Amines and other reduced derivatives of the pyrazole ring.
Substitution: Various substituted pyrazoles and difluoromethylated compounds.
Scientific Research Applications
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
3,5-Dimethyl-1H-pyrazole-4-ethanol: Lacks the fluorinated methyl group.
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-methanol: Similar structure but with a methanol group instead of ethanol.
These compounds differ in their lipophilicity, hydrogen bonding ability, and overall reactivity, which can influence their applications and effectiveness in various fields.
Properties
Molecular Formula |
C8H12F2N2O |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]ethanol |
InChI |
InChI=1S/C8H12F2N2O/c1-5-7(3-4-13)6(2)12(11-5)8(9)10/h8,13H,3-4H2,1-2H3 |
InChI Key |
VELXGHJOBJTYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















